Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C11H17F3N2O2 |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H17F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-6(8(7)16)11(12,13)14/h6-8,15H,4-5H2,1-3H3 |
InChI Key |
SWVHCYGIHYTBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the formation of the bicyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a diazabicycloheptane derivative, under specific conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves esterification to introduce the tert-butyl ester group. This can be done using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicycloheptane ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive bicyclic structure and trifluoromethyl group.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. Its stability and reactivity make it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Core Bicyclic Framework Variations
Functional Group Variations
Physicochemical Properties
Biological Activity
Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, a bicyclic compound with significant structural complexity, has garnered attention in pharmacological research due to its unique biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H17F3N2O2, with a molecular weight of approximately 266.26 g/mol. Its structure features a tert-butyl group and a trifluoromethyl substituent, which are critical for its interactions with biological targets.
Research indicates that this compound interacts selectively with various molecular targets such as enzymes and receptors, modulating their activity significantly. The modulation can lead to inhibition or activation of specific enzymatic pathways or alteration of signal transduction processes within cells . These interactions are crucial for understanding its potential therapeutic effects.
Antiproliferative Effects
A study focusing on the antiproliferative activity of related diazabicyclo compounds revealed that certain derivatives exhibited significant effects against various cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cells. For instance, compound 9e , a structurally similar derivative, showed moderate antiproliferative activity with IC50 values of 28 µg/mL for CaSki, 18 µg/mL for MDA-MB-231, and 20 µg/mL for SK-Lu-1 .
Induction of Apoptosis
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Morphological changes indicative of apoptosis were observed in treated cultures, including chromatin condensation and the formation of apoptotic bodies . The activation of caspase pathways further supports the role of these compounds in promoting programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | Similar bicyclic structure | Different functional groups leading to varied biological activity |
| (1R,4S,6S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride | Contains an oxygen atom | Potentially different reactivity due to the presence of oxygen |
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Spirocyclic structure | Unique spiro configuration affecting chemical properties |
This table highlights how variations in structure influence biological activity and reactivity among related compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of diazabicyclo compounds:
- Antitumor Activity : A study reported that certain diazabicyclo derivatives demonstrated significant antitumor properties without inducing necrotic cell death in human lymphocytes, indicating a favorable safety profile for potential therapeutic use .
- Signal Pathway Modulation : Investigations into the signaling pathways affected by these compounds have shown that they can alter cellular responses to external stimuli, which may contribute to their antiproliferative effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate?
- Methodology : The synthesis typically involves:
Core Formation : Cyclization of precursors (e.g., bicyclo[4.1.0]heptane scaffold) using catalytic bases like cesium fluoride or palladium under reflux conditions.
Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation.
Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, followed by deprotection with HCl or TFA.
- Critical Conditions : Temperature control (60–120°C), solvent selection (DMSO, DMF, or THF), and stoichiometric optimization to minimize side reactions .
Q. What analytical techniques are used to characterize this compound?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C) .
- HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., [M + Na]⁺ observed at 482.3361 vs. calculated 482.3353) .
- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradient).
- X-ray Crystallography : Resolving bicyclic core conformation and substituent orientation .
Q. What are its primary applications in academic research?
- Pharmaceutical Intermediates : Building block for kinase inhibitors or antiviral agents due to its rigid bicyclic scaffold .
- Enzyme Studies : Probes for studying cytochrome P450 interactions or protease inhibition via trifluoromethyl’s electron-withdrawing effects .
- Catalysis : Ligand in asymmetric catalysis (e.g., Pd-mediated cross-coupling) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Variables to Test :
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂ for cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMSO) enhance trifluoromethylation rates vs. non-polar alternatives .
- Temperature Gradients : Lower temps (60°C) reduce side reactions during Boc protection .
- Data-Driven Approach : Design-of-experiment (DoE) models to identify critical interactions between variables .
Q. How to resolve contradictions in reported synthetic data (e.g., conflicting yields)?
- Case Study :
- Route A : BenchChem reports 70% yield using batch processing, but academic protocols cite 50–60% due to intermediate instability .
- Route B : Continuous flow synthesis improves consistency (yield: 65–70%) by minimizing exposure to moisture .
Q. What experimental methods elucidate its mechanism of action in biological systems?
- Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target enzymes (e.g., sphingosine-1-phosphate transporter) .
- Crystallography : Co-crystallization with proteins to map binding pockets (e.g., hydrophobic interactions with trifluoromethyl) .
- Metabolic Profiling : LC-MS/MS to track stability in hepatic microsomes .
Q. What are the critical safety considerations for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
